

# Fluticasone propionate vs. beclomethasone dipropionate clinical potency

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## Compound of Interest

Compound Name: *Cloticasone*

Cat. No.: *B569419*

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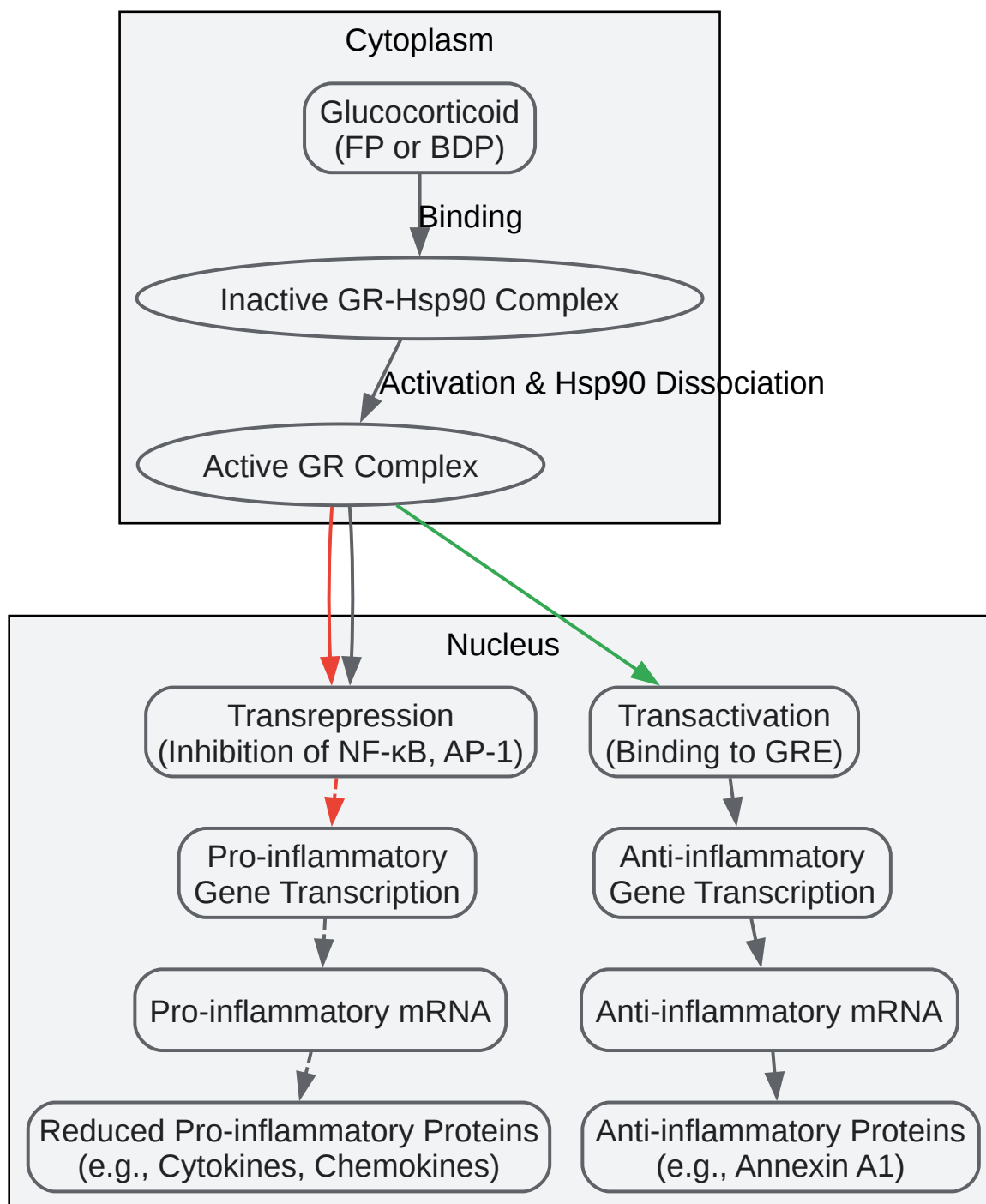
An Objective Comparison of Fluticasone Propionate and Beclomethasone Dipropionate: Clinical Potency and Experimental Evidence

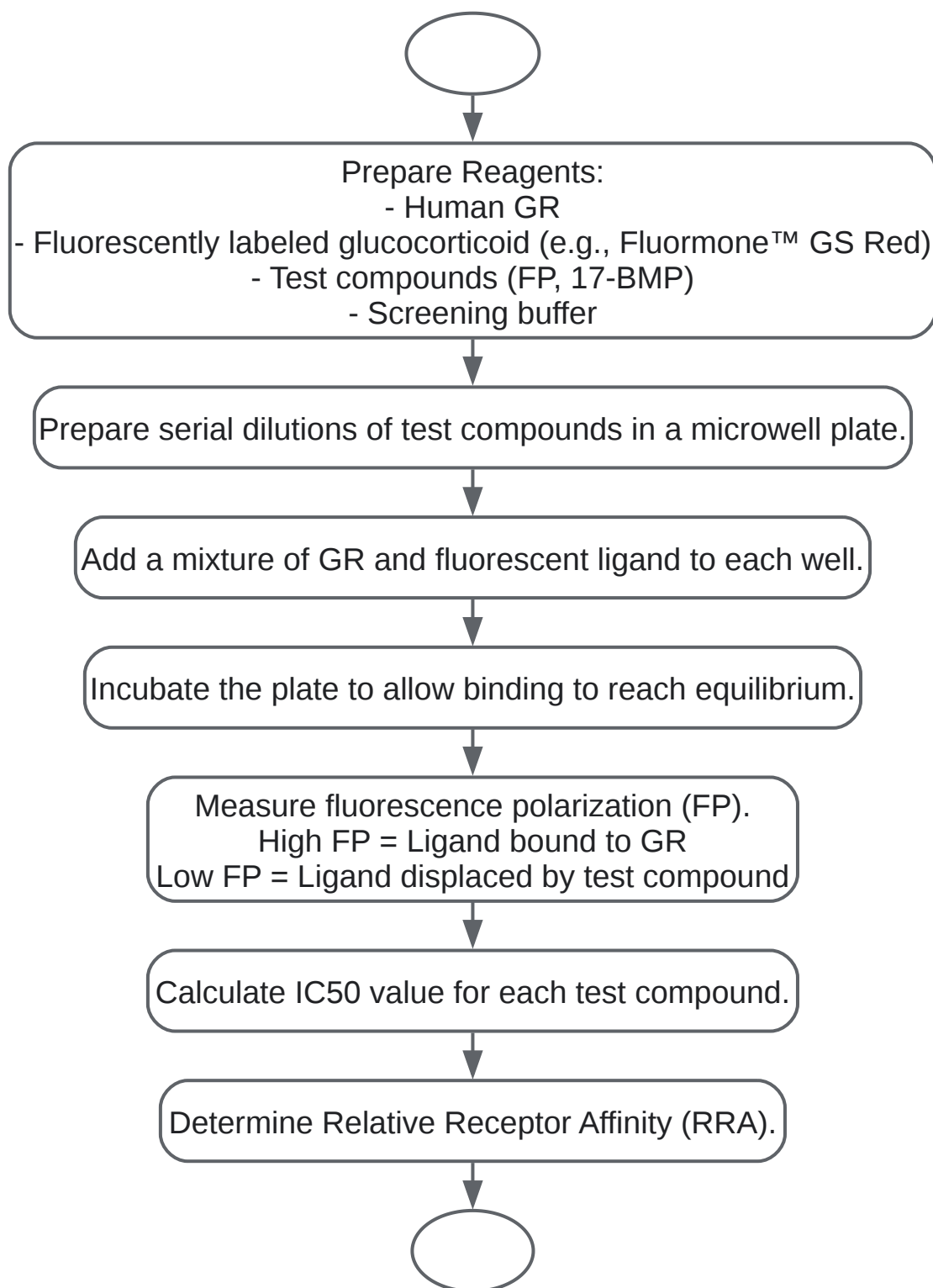
## Introduction

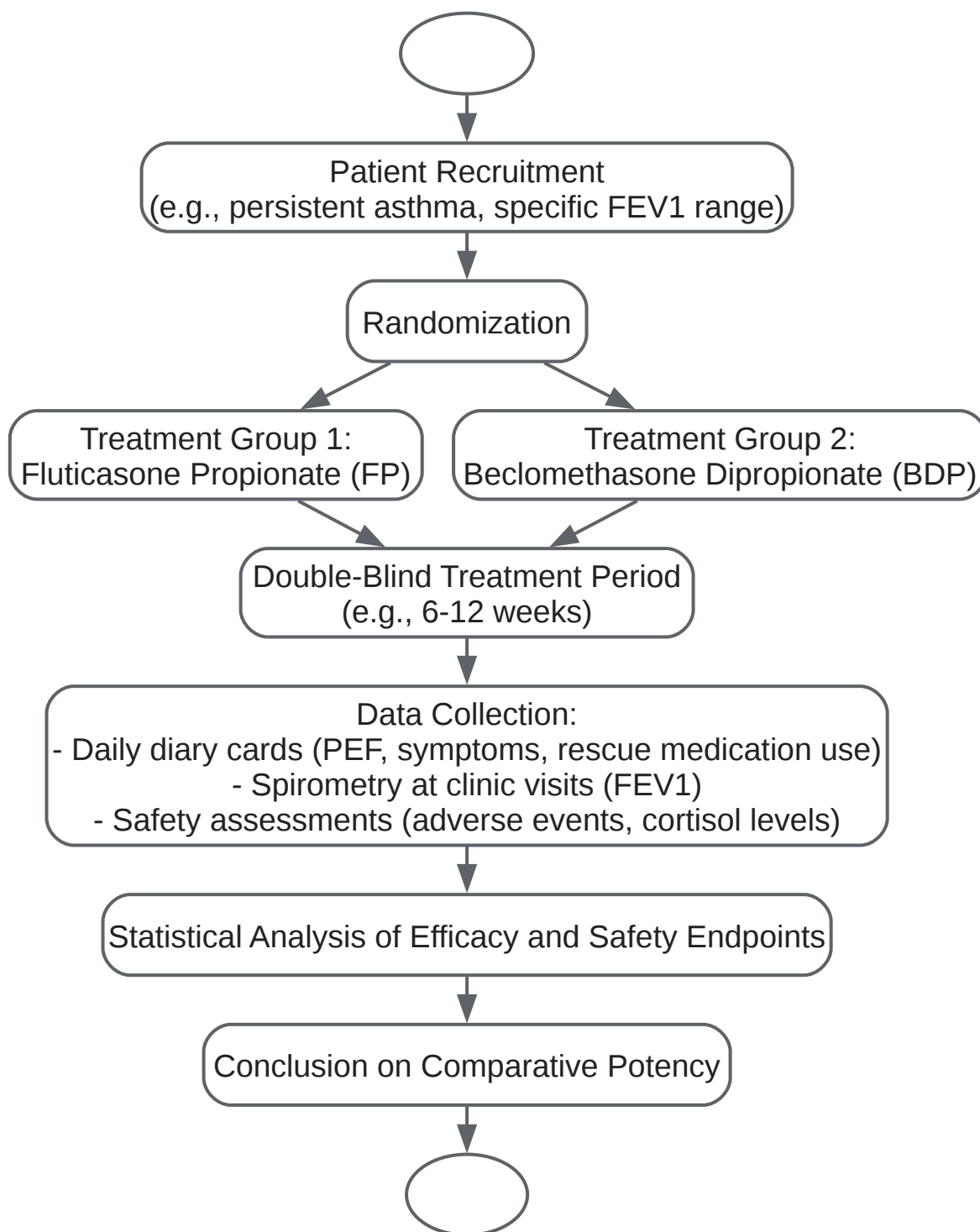
Fluticasone propionate (FP) and beclomethasone dipropionate (BDP) are synthetic corticosteroids widely utilized in the management of respiratory inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Both drugs exert their therapeutic effects primarily through the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent reduction in inflammation. While chemically similar, differences in their molecular structure influence their pharmacokinetic and pharmacodynamic properties, resulting in variations in clinical potency. This guide provides a detailed comparison of fluticasone propionate and beclomethasone dipropionate, focusing on receptor binding affinity, in vitro anti-inflammatory effects, clinical efficacy, and systemic bioavailability, supported by experimental data and detailed methodologies.

## Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of both fluticasone propionate and beclomethasone dipropionate are mediated through the glucocorticoid receptor. The binding of the corticosteroid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and translocation of the activated GR complex into the nucleus. Once in the nucleus, the complex can modulate gene expression through transactivation and transrepression, leading to a decrease in the production of pro-inflammatory mediators.







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